1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol
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Overview
Description
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8ClFO2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which is then reduced to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chloro-2-fluorobenzaldehyde or 4-chloro-2-fluorobenzoic acid.
Reduction: Formation of 1-(4-chloro-2-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The presence of chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
- 1-(2-Chloro-4-fluorophenyl)ethan-1-ol
- 2-Chloro-1-(4-fluorophenyl)ethanol
Uniqueness
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H8ClFO2 |
---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8ClFO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2 |
InChI Key |
LUBOVBUQQUKBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CO)O |
Origin of Product |
United States |
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